N-(3-Oxohexanoyl)-L-homoserine lactone

Catalog No.
S1482424
CAS No.
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Oxohexanoyl)-L-homoserine lactone

Product Name

N-(3-Oxohexanoyl)-L-homoserine lactone

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1

InChI Key

YRYOXRMDHALAFL-QMMMGPOBSA-N

SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

Synonyms

3-oxo-C6-AHL, AI-1 lactone, autoinducer 1, luciferase autoinducer, N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone, N-(3-oxohexanoyl)homoserine lactone, N-(beta-ketocaproyl)homoserine lactone, N-3-oxohexanoyl-L-homoserine lactone, OHHL-N, VAI-1

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCC(=O)CC(=O)N[C@H]1CCOC1=O

Quorum sensing allows bacteria to monitor their population density. When AHLs reach a certain threshold concentration, they bind to specific receptors within the bacterial cells. This triggers a cellular response, often leading to the coordinated expression of genes involved in various functions, such as:

  • Biofilm formation []
  • Virulence factor production []
  • Motility []
  • Antibiotic resistance []

Research Applications of 3OC6-HSL

Scientists are investigating the potential of 3OC6-HSL and other AHLs for various applications, including:

  • Understanding bacterial communication and behavior: Research on 3OC6-HSL and other AHLs can help scientists understand how bacteria communicate and coordinate their activities within a population. This knowledge can be valuable for developing new strategies to control bacterial growth and virulence. []
  • Developing anti-biofilm agents: Biofilms are communities of bacteria encased in a protective matrix, making them resistant to antibiotics and other antimicrobial agents. By interfering with bacterial communication through AHLs, scientists hope to develop novel agents to disrupt biofilm formation and enhance the effectiveness of existing treatments.

N-(3-Oxohexanoyl)-L-homoserine lactone, also known as 3-oxo-C6-HSL, is a signaling molecule belonging to the family of N-acyl homoserine lactones. It plays a crucial role in the quorum-sensing mechanisms of various bacteria, particularly in regulating gene expression related to virulence and bioluminescence. This compound is characterized by its structure, which includes a homoserine lactone moiety and an acyl chain with a keto group at the third carbon position .

  • Formation: It is synthesized via the condensation of homoserine lactone and a fatty acyl-CoA derivative, typically through enzymatic pathways involving acyltransferases.
  • Degradation: This compound can undergo hydrolysis to yield homoserine and 3-oxohexanoic acid, especially under alkaline conditions .
  • Quorum Sensing Activation: It interacts with specific receptors (e.g., LasR in Pseudomonas aeruginosa) to activate transcription of target genes involved in biofilm formation and virulence factor production .

N-(3-Oxohexanoyl)-L-homoserine lactone is primarily known for its role as an autoinducer in quorum sensing. Its biological activities include:

  • Regulation of Antibiotic Production: It has been identified as an autoregulator of carbapenem biosynthesis in Erwinia carotovora, influencing antibiotic production based on bacterial population density .
  • Bioluminescence Induction: In marine bacteria like Vibrio fischeri, it triggers bioluminescence, facilitating communication among bacterial populations .
  • Virulence Factor Regulation: It modulates the expression of virulence factors in various pathogenic bacteria, enhancing their ability to infect hosts .

The synthesis of N-(3-Oxohexanoyl)-L-homoserine lactone can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from L-homoserine, it can be reacted with acyl chlorides or anhydrides to introduce the acyl chain.
    • The reaction conditions typically involve mild temperatures and controlled pH to favor lactonization.
  • Biotechnological Approaches:
    • Microbial fermentation processes utilizing engineered strains can produce this compound efficiently.
    • Enzymatic synthesis using specific acyltransferases can also yield high purity products .

N-(3-Oxohexanoyl)-L-homoserine lactone has several applications:

  • Biotechnology: Used as a tool for studying quorum sensing mechanisms and gene regulation in microbial systems.
  • Pharmaceuticals: Potentially useful in developing new antibiotics by targeting quorum-sensing pathways in pathogenic bacteria.
  • Environmental Monitoring: Employed as a bioreporter for detecting bacterial contamination and biofilm formation in aquatic environments .

Interaction studies have shown that N-(3-Oxohexanoyl)-L-homoserine lactone binds specifically to quorum-sensing receptors such as LasR. This binding initiates conformational changes that lead to the activation of downstream signaling pathways, resulting in increased expression of target genes associated with virulence and biofilm formation. Studies have demonstrated that both D- and L-isomers of this compound can induce responses, but the L-isomer exhibits higher biological activity .

N-(3-Oxohexanoyl)-L-homoserine lactone shares structural similarities with other N-acyl homoserine lactones, but it is unique due to its specific acyl chain length and functional group positioning. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
N-(3-Oxododecanoyl)-L-homoserine lactoneLonger acyl chain (C12)Involved in regulating different sets of genes
N-(3-Hydroxyoctanoyl)-L-homoserine lactoneHydroxy group on the acyl chain (C8)Exhibits different signaling properties
N-(3-Oxooctanoyl)-L-homoserine lactoneAcyl chain with keto group (C8)Regulates distinct biological processes

This comparison highlights how N-(3-Oxohexanoyl)-L-homoserine lactone's unique structure influences its specific biological functions and regulatory roles within bacterial communities.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

213.10010796 g/mol

Monoisotopic Mass

213.10010796 g/mol

Heavy Atom Count

15

Appearance

A crystalline solid

Wikipedia

N-(3-oxohexanoyl)-L-homoserine lactone

Dates

Modify: 2023-09-14
Song et al. Spatiotemporal modulation of biodiversity in a synthetic chemical-mediated ecosystem. Nature Chemical Biology, doi: 10.1038/nchembio.244, published online 01 November 2009 http://www.nature.com/naturechemicalbiology

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